6-amino-9-butyl-9H-purine-8-thiol
Overview
Description
“6-amino-9-butyl-9H-purine-8-thiol” is a chemical compound with the molecular formula C9H13N5S and a molecular weight of 223.30 . It belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C9H13N5S/c1-2-3-4-14-8-6(13-9(14)15)7(10)11-5-12-8/h5H,2-4H2,1H3,(H,13,15)(H2,10,11,12)
. This code provides a standard way to encode the molecular structure using text. Physical and Chemical Properties Analysis
The boiling point and other specific physical and chemical properties of “this compound” are not available in the search results .Safety and Hazards
The safety data for “6-amino-9-butyl-9H-purine-8-thiol” suggests that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and should not be allowed contact with air or water .
Properties
IUPAC Name |
6-amino-9-butyl-7H-purine-8-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-2-3-4-14-8-6(13-9(14)15)7(10)11-5-12-8/h5H,2-4H2,1H3,(H,13,15)(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPKVDZMMKGTFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2NC1=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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